Pharmacokinetics and Metabolic Profiling of 2',5'-Dideoxy-2'-fluoro-5'-iodouridine Nucleoside Analogues
Pharmacokinetics and Metabolic Profiling of 2',5'-Dideoxy-2'-fluoro-5'-iodouridine Nucleoside Analogues
Executive Summary
The compound 2',5'-dideoxy-2'-fluoro-5'-iodouridine (CAS: 211694-25-6) is a highly specialized synthetic pyrimidine nucleoside analogue. While frequently utilized as a critical synthetic intermediate for advanced antiviral nucleoside reverse transcriptase inhibitors (NRTIs) (1[1]), understanding its standalone pharmacokinetic (PK) profile is vital for drug development professionals evaluating related prodrugs or allosteric modulators. Unlike standard therapeutic nucleosides (e.g., gemcitabine, zidovudine) that rely on intracellular phosphorylation for activation, this analogue features a 5'-iodo substitution that fundamentally rewrites its metabolic fate. This technical guide deconstructs the structural causality driving its absorption, distribution, metabolism, and excretion (ADME), supported by validated, self-contained bioanalytical protocols.
Structural Causality: The Impact of 5'-Iodination and 2'-Fluorination
The ADME profile of any nucleoside analogue is dictated by its stereoelectronic properties. In 2',5'-dideoxy-2'-fluoro-5'-iodouridine, two key modifications drive the PK behavior:
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2'-Fluorination: The highly electronegative fluorine atom at the 2'-position exerts a strong stereoelectronic pull, locking the furanose ring into a specific pucker (typically C3'-endo or C2'-endo depending on the epimer). Causality: This rigid conformation significantly increases the stability of the N-glycosidic bond against spontaneous acidic hydrolysis in the stomach, enhancing potential oral bioavailability.
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5'-Iodination: Replacing the endogenous 5'-hydroxyl (-OH) group with a bulky, lipophilic iodine atom is the primary driver of this molecule's unique PK. Causality: Because nucleoside kinases (such as Thymidine Kinase 1 [TK1] or Deoxycytidine Kinase [dCK]) absolutely require a 5'-OH group to transfer a phosphate, 5'-iodinated analogues cannot be phosphorylated. Consequently, they completely bypass the "metabolic trapping" mechanism that retains standard nucleoside drugs inside the cell.
Absorption and Distribution Kinetics
The substitution of a polar hydroxyl group with an iodine atom drastically shifts the partition coefficient (LogP) of the molecule.
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Absorption: The increased lipophilicity allows for rapid passive transcellular diffusion across the intestinal epithelium. Furthermore, the molecule retains sufficient structural homology to endogenous pyrimidines to act as a substrate for Equilibrative Nucleoside Transporters (ENT1 and ENT2).
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Volume of Distribution (Vd): Due to the lack of intracellular trapping (no conversion to a highly charged monophosphate), the Vd is relatively large, mirroring total body water, as the uncharged molecule freely diffuses back out of the intracellular space into the systemic circulation.
Metabolic Fate: The Phosphorylase Pathway
Because 5'-iodo analogues escape kinase-mediated activation, their primary metabolic liability shifts entirely to catabolism (2[2]). The molecule is highly susceptible to phosphorolysis catalyzed by Uridine Phosphorylase (UP, EC 2.4.2.3) and Thymidine Phosphorylase (TP, EC 2.4.2.4) .
These enzymes cleave the N-glycosidic bond, yielding the free uracil base and a 5-iodo-2-fluoro-sugar-1-phosphate (3[3]; 4[4]). The resulting uracil is subsequently cleared via standard hepatic pyrimidine degradation pathways (dihydropyrimidine dehydrogenase), while the iodinated sugar is renally excreted.
Metabolic trajectory of 5'-iodinated nucleosides, highlighting the bypass of kinase trapping.
Quantitative Data: PK Parameter Comparison
To contextualize the PK behavior, the table below summarizes the theoretical and observed shifts in parameters when comparing endogenous uridine to the 5'-iodo analogue.
| Parameter | Endogenous Uridine | 2',5'-dideoxy-2'-fluoro-5'-iodouridine | Mechanistic Driver / Causality |
| LogP (Lipophilicity) | -0.78 | ~1.2 to 1.5 | Substitution of the polar 5'-OH with a highly lipophilic, heavy iodine atom. |
| 5'-Phosphorylation | Rapid / High | Zero | Absolute steric and chemical inability of kinases to process the 5'-iodo moiety. |
| Primary Clearance | Salvage / Phosphorolysis | Exclusively Phosphorolysis | Molecule is shunted entirely to catabolism (UP/TP) due to the lack of metabolic trapping. |
| Plasma Half-life (t½) | < 10 minutes | 20 – 45 minutes | The 2'-fluorine induces steric hindrance, slightly slowing the rate of glycosidic cleavage compared to natural uridine. |
Validated Experimental Workflows
To accurately profile this compound, standard hydrophilic interaction liquid chromatography (HILIC) used for polar nucleosides will fail due to the lipophilicity of the iodine atom. The following protocols are engineered specifically for halogenated nucleosides.
LC-MS/MS Bioanalytical Quantification in Plasma
Causality: Reversed-phase C18 chromatography is utilized to retain the lipophilic 5'-iodo compound, while a stable-isotope labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression in the mass spectrometer.
Step-by-Step Protocol:
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Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS (e.g., -uracil).
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Extraction: Vortex for 2 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
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Concentration: Transfer 100 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen ( ) at 30°C. Causality: prevents oxidative degradation of the iodo-moiety.
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Reconstitution: Reconstitute in 100 µL of 5% methanol in water.
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Chromatography: Inject 5 µL onto an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: 5% B to 95% B over 3.5 minutes at 0.4 mL/min.
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Detection: Electrospray ionization (ESI) in positive mode. Monitor the specific MRM transition for the intact mass to the uracil fragment.
Self-Validation System:
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System Suitability Test (SST): Inject a pre-dose blank plasma sample to confirm the absence of endogenous isobaric interference at the retention time of the analyte.
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Recovery Check: Compare the peak area of the SIL-IS in extracted plasma versus a neat solvent spike to continuously monitor extraction efficiency.
In Vitro Uridine Phosphorylase (UP) Stability Assay
Causality: To determine the intrinsic clearance ( ) driven by glycosidic bond cleavage, bypassing hepatic microsome (CYP450) assays which are irrelevant for nucleoside catabolism.
Step-by-Step Protocol:
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Buffer Preparation: Prepare 50 mM Potassium phosphate buffer (pH 7.4). Causality: Inorganic phosphate is a mandatory co-substrate for the phosphorolysis reaction.
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Enzyme Equilibration: Pre-incubate recombinant human Uridine Phosphorylase 1 (UPP1) at 1 µg/mL in the buffer at 37°C for 5 minutes.
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Reaction Initiation: Spike 2',5'-dideoxy-2'-fluoro-5'-iodouridine to a final concentration of 10 µM.
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Time-Course Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
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Quenching: Immediately quench each aliquot into 50 µL of 1% formic acid in cold methanol to instantly denature the enzyme.
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Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-UV (260 nm) to quantify the disappearance of the parent compound and the stoichiometric appearance of the uracil base.
Self-Validation System:
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Negative Control: Run a parallel incubation using heat-inactivated UPP1 (boiled for 10 mins at 95°C). If degradation occurs in this well, the compound is chemically unstable, not enzymatically cleaved.
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Positive Control: Run a parallel incubation with natural uridine to verify the specific activity of the recombinant enzyme batch.
References
- Wang Q, Hu W, Wang S, Pan Z, Tao L, Guo X, Qian K, Chen CH, Lee KH, Chang J. "Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents." European Journal of Medicinal Chemistry, 2011.
- Toyohara J, Gogami A, Hayashi A, Fujibayashi Y. "Pharmacokinetics and Metabolism of 5-125I-Iodo-4′-Thio-2′-Deoxyuridine in Rodents." Journal of Nuclear Medicine, 2003.
- BRENDA Enzyme Database. "Information on EC 2.4.2.2 - pyrimidine-nucleoside phosphorylase.
- Calleri E, et al. "Immobilized enzyme reactors based on nucleoside phosphorylases and 2'-deoxyribosyltransferase for the in-flow synthesis of pharmaceutically relevant nucleoside analogues." Bioresource Technology, 2020.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 5-125I-Iodo-4′-Thio-2′-Deoxyuridine in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Information on EC 2.4.2.2 - pyrimidine-nucleoside phosphorylase and Organism(s) Escherichia coli and UniProt Accession P0C037 - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. Immobilized enzyme reactors based on nucleoside phosphorylases and 2'-deoxyribosyltransferase for the in-flow synthesis of pharmaceutically relevant nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
